Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
Description
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is a fluorinated organic compound with the molecular formula C₁₅H₂₀F₃NO₄ and a molecular weight of 335.320 g/mol . Its IUPAC name, methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-enoate, reflects its key structural features:
- A tert-butoxycarbonyl (Boc) -protected amino group.
- An allyl substituent on the amino group.
- A trifluoromethyl group at the α-position.
- A pent-4-enoate backbone with a methyl ester.
The Boc group enhances stability during synthetic procedures, while the trifluoromethyl group contributes to electronic and steric effects. The compound is supplied by Advanced Technology & Industrial Co., Ltd. (Hong Kong) under synonyms such as MFCD07779895 and CAS 1262415-85-9 .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3NO4/c1-7-9-14(11(20)22-6,15(16,17)18)19(10-8-2)12(21)23-13(3,4)5/h7-8H,1-2,9-10H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATYXEPKEBOGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(CC=C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a trifluoromethyl group and a tert-butoxycarbonyl protecting group, suggests various biological activities that merit detailed exploration.
- Molecular Formula : C15H22F3NO4
- Molecular Weight : 337.33 g/mol
- CAS Number : 216235-40-4
- Purity : Typically ≥95%
These properties indicate that the compound is suitable for various laboratory applications, including biological assays and synthetic chemistry.
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly within enzyme inhibition pathways. Research indicates that compounds with similar structures often exhibit inhibition against various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression and other diseases.
Table 1: Comparison of Biological Activities
| Compound Name | Target Enzyme | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| Azumamide C | HDAC1 | 14 | Potent Inhibitor |
| Azumamide E | HDAC3 | 67 | Moderate Inhibitor |
| This compound | TBD | TBD | Potential Inhibitor |
Case Studies and Research Findings
- Inhibition of Histone Deacetylases (HDACs) :
- Anticancer Potential :
-
Synthetic Pathways :
- The synthesis of this compound involves a multi-step process that includes the protection of amines and the introduction of the trifluoromethyl group through electrophilic fluorination methods. Understanding these synthetic routes is essential for optimizing yield and purity in research applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate and related compounds:
Detailed Analysis
Protective Group Comparison Boc vs. Cbz: The Boc group (tert-butyl) offers superior stability under basic conditions and selective cleavage via acids (e.g., trifluoroacetic acid). In contrast, the Cbz group (benzyl) is cleaved by hydrogenolysis, making it incompatible with reducible functionalities like allyl groups . Impact on Solubility: The Boc group increases lipophilicity, reducing aqueous solubility compared to the Cbz analogue, which retains slight aromatic polarity.
Backbone Variants Pent-4-enoate vs. Pent-4-ynoate: The enoate (double bond) and ynoate (triple bond) backbones differ markedly in reactivity. The alkyne in pent-4-ynoate enables cycloaddition reactions (e.g., Huisgen), while the enoate’s double bond is suited for electrophilic additions .
Trifluoromethyl Group
Present in all analogues, the CF₃ group enhances metabolic stability and electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions .
Amino Group Modifications The free amino group in 2-amino-2-(trifluoromethyl)pent-4-enoic acid increases reactivity but limits stability, necessitating protection for synthetic utility.
Data Discrepancies and Notes
- Molecular Formula Conflict: reports C₁₅H₂₀F₃NO₄, while lists C₁₅H₂₂F₃NO₄ for a similar compound. This discrepancy (difference of two hydrogens) may arise from isomeric variations or reporting errors .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate?
The compound is synthesized via a multi-step route involving Boc (tert-butoxycarbonyl) protection of the amine group, allylation, and esterification. Key steps include:
- Amine Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) to introduce the Boc group .
- Allylation : Introducing the allyl group using allyl bromide in the presence of a base like NaH or K₂CO₃ .
- Esterification : Final ester formation via reaction with methyl iodide or methanol under acidic catalysis . Purity is typically confirmed by HPLC (>98%) and structural validation by H/C NMR and HRMS .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in a sealed, moisture-free container under inert gas (e.g., argon). The Boc group is sensitive to acidic or prolonged humid conditions, which can lead to deprotection. Avoid exposure to strong oxidizing agents .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : H NMR (δ 1.44 ppm for Boc tert-butyl group; δ 5.2–5.8 ppm for allyl and pent-4-enoate olefinic protons) .
- Mass Spectrometry : HRMS (ESI+) expected [M+Na]⁺ at m/z 252.12 .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantiomeric purity is critical for bioactivity studies. Strategies include:
- Chiral Catalysts : Use of Evans’ oxazaborolidine catalysts or asymmetric hydrogenation for stereocontrol at the trifluoromethyl-bearing carbon .
- Chiral Auxiliaries : Employ (S)- or (R)-proline derivatives during intermediate steps to induce desired configurations .
- Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
Q. What are the key stability challenges under reaction conditions?
- Acid Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3). Monitor reactions involving TFA or HCl to avoid premature deprotection .
- Thermal Decomposition : Above 150°C, the allyl group may undergo retro-ene reactions. Use low-temperature methods (e.g., microwave-assisted synthesis) for thermally demanding steps .
Q. How can structural modifications influence its biological activity?
- Allyl Group Replacement : Substituting allyl with propargyl or cyclopropyl groups alters reactivity in click chemistry or radical cyclization applications .
- Ester Hydrolysis : Converting the methyl ester to a free acid (via NaOH hydrolysis) enhances solubility for in vitro assays .
- Boc Deprotection : Removing the Boc group exposes the amine for further functionalization (e.g., peptide coupling) .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies in biological activity (e.g., enzyme inhibition) may arise from:
- Enantiomeric Impurities : Validate enantiopurity via chiral HPLC or polarimetry .
- Solvent Effects : Compare activities in polar (DMSO) vs. nonpolar (THF) solvents to assess aggregation or solubility issues .
- Assay Conditions : Standardize protocols (pH, temperature) across studies to minimize variability .
Methodological Recommendations
Q. What computational tools aid in studying its reactivity?
- DFT Calculations : Gaussian 16 or ORCA for modeling transition states during allylation or Boc deprotection .
- Molecular Docking : AutoDock Vina to predict binding modes with biological targets (e.g., proteases or kinases) .
Q. How to design experiments assessing its metabolic stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
